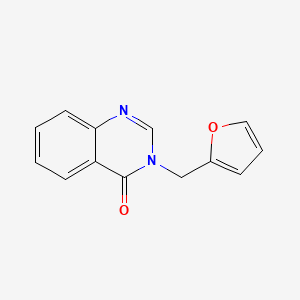

3-(Furan-2-ylmethyl)quinazolin-4-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H10N2O2 |

|---|---|

Molecular Weight |

226.23 g/mol |

IUPAC Name |

3-(furan-2-ylmethyl)quinazolin-4-one |

InChI |

InChI=1S/C13H10N2O2/c16-13-11-5-1-2-6-12(11)14-9-15(13)8-10-4-3-7-17-10/h1-7,9H,8H2 |

InChI Key |

IUWXBYWERSAMCL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CC3=CC=CO3 |

Origin of Product |

United States |

Biological Activities and Pharmacological Potential of 3 Furan 2 Ylmethyl Quinazolin 4 One and Analogues Preclinical Studies

Anticancer Research Applications

The quinazolinone scaffold, particularly when substituted with a furan (B31954) moiety, has been extensively investigated for its potential as an anticancer agent. Research has focused on its effects on cancer cell proliferation and its efficacy in animal models.

Antiproliferative Effects in Cell Lines

A significant body of research has demonstrated the antiproliferative effects of 3-(Furan-2-ylmethyl)quinazolin-4-one analogues against a variety of human cancer cell lines. The cytotoxic activity of these compounds is often evaluated by determining their IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Derivatives of quinazolin-4-one featuring a 2-furyl group at position 2 and a substituted phenyl group at position 3 have shown notable cytotoxic activity. In one study, fifteen newly synthesized derivatives were tested against hepatocellular carcinoma (HEPG2), colon carcinoma (HCT116), and breast adenocarcinoma (MCF7) cell lines. nih.govresearchgate.net The results indicated high potency for many of these analogues. For instance, compounds designated as 3e and 4d were particularly active against HEPG2 cells. Compound 3e also showed the most potent activity against MCF7 cells, while compounds 4a, 3a, and 3b were the most effective against HCT116 cells. nih.govresearchgate.net The inhibitory activity of these potent compounds was also evaluated against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy, with inhibition percentages ranging from 53% to 84%. nih.govresearchgate.net

Another study highlighted that 4-Arylamino-6-(5-substituted furan-2-yl)quinazoline derivatives possess cytotoxic effects. researchgate.net Similarly, the hybridization of 2-(furan-2-yl)-4-oxoquinazolin-3-phenyl derivatives with other heterocyclic moieties like 2-imino-pyrane has been explored, demonstrating cytotoxicity against HEPG-2, HCT116, and MCF-7 cells. nih.gov The presence of a p-Cl-phenyl moiety, in particular, was found to significantly enhance anticancer activity against HCT116 and MCF-7 cell lines. nih.gov

The following table summarizes the antiproliferative activity of selected 2-(Furan-2-yl)quinazolin-4-one derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (nM/mL) |

|---|---|---|

| 3a | HCT116 | 3 - 49 |

| 3b | HCT116 | 3 - 49 |

| 3e | HEPG2 | 8 - 101 |

| 3e | MCF7 | 7 - 63 |

| 4a | HCT116 | 3 - 49 |

| 4d | HEPG2 | 8 - 101 |

In Vivo Efficacy in Animal Models

Preclinical evaluation of furan-substituted quinazolinone analogues has extended to in vivo animal models to assess their antitumor potential in a living organism. These studies are crucial for determining the therapeutic viability of these compounds.

One investigation focused on the in vivo antitumor activity of two quinazoline (B50416) analogues, including 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one (referred to as Compound 21), against Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA) in Swiss albino mice. nih.gov In the EAC model, treatment with Compound 21 was found to significantly increase the mean survival time of the tumor-bearing mice compared to untreated controls. nih.gov In the DLA model, which involves solid tumors, treatment with a related analogue (Compound 12) led to a significant reduction in both tumor volume and tumor weight. nih.gov These findings suggest that furan-containing quinazolinone derivatives exhibit promising anticancer activity in vivo, warranting further investigation. nih.govnih.gov

Antimicrobial Research Applications

Analogues of this compound have also been a subject of interest in the search for new antimicrobial agents. The core quinazolinone structure is known to possess a wide spectrum of biological activities, including antibacterial and antifungal properties. eco-vector.com

Antibacterial Activity

The antibacterial potential of these compounds has been evaluated against both Gram-positive and Gram-negative bacteria, which are structurally different in their cell wall composition.

Quinazolinone derivatives have shown considerable activity against Gram-positive bacteria, including the notoriously difficult-to-treat methicillin-resistant Staphylococcus aureus (MRSA). nih.govasm.org The antibacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Several studies have documented the potent anti-MRSA activity of quinazolinones. nih.govnih.gov In an extensive study, the in vitro activities of five different quinazolinone antibacterials were tested against 210 strains of MRSA. nih.govasm.org The results showed a broad range of MIC values, with some compounds demonstrating excellent potency. nih.govasm.orgresearchgate.net For example, two compounds, designated Q4 and Q5, had MIC90 values (the concentration required to inhibit 90% of the isolates) of 0.25 µg/ml and 0.5 µg/ml, respectively, against the MRSA strains. nih.govasm.org These compounds work by targeting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. nih.gov Specifically, they have been shown to bind to an allosteric site on PBP2a, the protein that confers methicillin (B1676495) resistance in S. aureus. eco-vector.comnih.gov

The following table presents the MIC50 and MIC90 values for selected quinazolinone compounds against a large panel of MRSA strains.

| Compound | MIC50 (μg/ml) | MIC90 (μg/ml) |

|---|---|---|

| Q1 | 0.5 | 2 |

| Q2 | 1 | 4 |

| Q3 | 2 | 4 |

| Q4 | 0.06 | 0.25 |

| Q5 | 0.125 | 0.5 |

The activity of quinazolinone derivatives against Gram-negative bacteria such as Escherichia coli has also been investigated, although they generally show better efficacy against Gram-positive strains. nih.govacs.org The outer membrane of Gram-negative bacteria often presents a significant barrier to the entry of antibacterial compounds.

Nevertheless, certain furan-containing quinazolinone analogues have demonstrated activity against Gram-negative pathogens. For instance, a furanylketenyl quinazolinone derivative (compound 6a) showed good activity against Klebsiella pneumoniae with an MIC value of 2 μg/mL. mdpi.com Another study reported that a derivative, 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one, exhibited notable antibacterial activity against tested pathogens, including Gram-negative strains. frontiersin.org Research has also explored conjugating quinazolinone derivatives with silver nanoparticles to enhance their activity against E. coli. nih.gov While some derivatives alone did not show bactericidal effects, their nanoparticle conjugates displayed enhanced antibacterial properties. nih.gov

The following table summarizes the MIC values for selected furan-containing quinazolinone analogues against Gram-negative bacteria.

| Compound | Organism | MIC (μg/mL) |

|---|---|---|

| Furanylketenyl quinazolinone 6a | Klebsiella pneumoniae | 2 |

| Thiazolylketenyl quinazolinone TQ 4 | Escherichia coli 25922 | 0.5 |

Activity against Phytopathogens (e.g., Xanthomonas oryzae)

Quinazolinone derivatives have been investigated for their potential to combat plant diseases. Notably, furan-functionalized quinazolin-4-amines have demonstrated significant antibacterial activity against phytopathogens such as Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial leaf blight in rice. In one study, a series of these compounds were synthesized and evaluated for their efficacy. Two compounds, C1 and E4 , were particularly effective at inhibiting the growth of Xoo and Xanthomonas axonopodis pv. citriin vitro.

The bioassay results revealed that these furan-containing quinazoline analogues could substantially block the growth of these pathogens. Specifically, compound C1 exhibited a half-maximal effective concentration (EC50) of 7.13 mg/L against Xoo. This level of activity is a significant improvement when compared to several commonly used agricultural antibiotics. Further in vivo experiments targeting bacterial blight confirmed the potential of these compounds as effective antimicrobial agents in an agricultural context.

| Compound | EC50 (mg/L) |

|---|---|

| C1 | 7.13 |

| E4 | 10.3 |

Antifungal Activity

The quinazolinone core is a constituent of numerous compounds that have been explored for their antifungal properties. Research has demonstrated that derivatives of quinazolin-4(3H)-one possess a broad spectrum of activity against various fungal strains, including those that are pathogenic to plants and humans.

In a study focusing on the synthesis of 3-alkylquinazolin-4-one derivatives, several compounds were screened for their in vitro antifungal activity against three types of fungi at a concentration of 50 μg/mL. While many of the synthesized compounds showed some level of activity, one particular analogue, 6-bromo-3-propylquinazolin-4-one, was found to have potent antifungal effects against the hyphal growth of Fusarium oxysporum, Valsa mali, and Gibberella zeae.

Another study synthesized a series of azole antifungal agents that feature a quinazolinone nucleus. These compounds generally showed high in vitro activity against filamentous fungi. The most potent compounds in this series had a halogen substituent at the 7-position of the quinazolinone ring. One such compound, (1R,2R)-7-chloro-3-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]quinazolin-4(3H)-one, was selected for more extensive testing due to its impressive in vitro activity and favorable pharmacokinetic profile.

| Compound | Fungal Species | Activity Level at 50 µg/mL |

|---|---|---|

| 6-bromo-3-propylquinazolin-4-one | F. oxysporum, V. mali, G. zeae | Strong |

Anti-inflammatory Research Applications

Quinazolinone derivatives have been a subject of interest in the search for new anti-inflammatory agents. Numerous studies have reported on the synthesis and evaluation of various analogues for their ability to reduce inflammation in preclinical models.

One study synthesized a series of novel quinazolin-4-one derivatives and tested their anti-inflammatory activity. All the tested compounds showed some degree of edema inhibition. Among the synthesized compounds, 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one demonstrated the most significant anti-inflammatory effect, with a 32.5% inhibition of edema at a dose of 50 mg/kg.

In another research effort, a series of 2-methyl-3-aminosubstituted-3H-quinazolin-4-ones and related compounds were synthesized and evaluated for their anti-inflammatory properties. All compounds exhibited anti-inflammatory activity, with edema inhibition ranging from 16.3% to 36.3% at a 50 mg/kg dose. One particular compound in this series demonstrated activity comparable to standard anti-inflammatory drugs at various doses.

| Compound | Dose (mg/kg) | Edema Inhibition (%) |

|---|---|---|

| 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one | 50 | 32.5 |

| Various 2-methyl-3-aminosubstituted analogues | 50 | 16.3 - 36.3 |

Anticonvulsant Research Applications

The central nervous system (CNS) activity of quinazolinones has been well-documented, with some derivatives showing promise as anticonvulsant agents. Preclinical studies have employed various models to assess the efficacy of these compounds in preventing or reducing seizures.

In one study, a new series of quinazoline-4(3H)-ones were synthesized and evaluated for their anticonvulsant activity in mice using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models. Several of the synthesized compounds displayed significant anticonvulsant activity. Notably, compounds with a butyl substitution at the 3-position of the quinazoline ring were found to be particularly effective in preventing the spread of seizure discharge and increasing the seizure threshold. Three compounds from this series demonstrated 100% protection against PTZ-induced convulsions and were found to be more potent than the standard drug ethosuximide.

Another study investigated two series of 2,3-disubstituted quinazolin-4(3H)-one derivatives for their anticonvulsant potential. The compounds were tested in vivo using the pentylenetetrazole (PTZ)-induced seizure model in mice. The results indicated that most of the compounds possessed anticonvulsant properties, with the level of protection against seizures ranging from 16.67% to 100% at a dose of 150 mg/kg.

| Compound Series | Test Model | Dose (mg/kg) | Observed Activity |

|---|---|---|---|

| 3-butyl substituted quinazolin-4-ones | scPTZ | Not specified | Up to 100% protection |

| 2,3-disubstituted quinazolin-4-ones | PTZ | 150 | 16.67% - 100% protection |

Other Reported Biological Activities (Preclinical)

Beyond the aforementioned activities, the versatile quinazolinone scaffold has been explored for other potential therapeutic applications.

Antiviral Activity

Recent research has highlighted the potential of quinazolinone derivatives as antiviral agents. A study focusing on Zika (ZIKV) and Dengue (DENV) viruses identified 2,3,6-trisubstituted quinazolinone compounds as novel inhibitors of ZIKV replication through phenotypic screening. nih.govacs.org Subsequent synthesis and structure-activity relationship studies of fifty-four analogues revealed that several compounds exhibited broad and potent activities against both ZIKV and DENV. nih.govacs.org Compounds 22 , 27 , and 47 were particularly noteworthy, with EC50 values as low as 86 nM and no significant cytotoxicity to mammalian cells. nih.govacs.org For instance, compound 27 had an EC50 of 180 nM against the ZIKV-FLR strain in Vero cells. nih.gov

| Compound | EC50 (nM) |

|---|---|

| 22 | 900 |

| 27 | 180 |

| 47 | 210 |

Antimalarial Activity

The quinazolinone ring is a key structural feature in the natural product febrifugine, which is known for its antimalarial properties. This has inspired the synthesis and evaluation of numerous quinazolinone derivatives as potential antimalarial agents.

In one study, a series of 3-aryl-2-styryl substituted-4(3H)-quinazolinones were synthesized and tested for their in vivo antimalarial activity against Plasmodium berghei. Two compounds, 8 and 10 , showed significant antimalarial effects, with percent suppression of 70.01% and 74.18%, respectively. nih.gov

Another research group synthesized six 3-aryl-2-(substituted styryl)-4(3H)-quinazolinone derivatives and evaluated their in vivo antimalarial activity against P. berghei. omicsonline.org Four of the synthesized compounds demonstrated activity against the parasite, with compound IVa being the most active. omicsonline.org An acute toxicity study indicated that the compounds have a high safety margin. omicsonline.org These findings suggest that 4(3H)-quinazolinone derivatives are a promising source of lead compounds for the development of new antimalarial drugs. omicsonline.orglongdom.org

| Compound | Percent Suppression (%) |

|---|---|

| 8 | 70.01 |

| 10 | 74.18 |

Antihypertensive Activity

Preclinical research on the antihypertensive properties of the specific compound this compound is not available in the reviewed scientific literature. However, studies on various other quinazolinone analogues have demonstrated significant antihypertensive potential. For instance, a series of novel substituted quinazolin-4(3H)-one derivatives were synthesized and screened for their in vivo antihypertensive activities. jst.vnresearchgate.netnih.govresearchgate.net In these studies, several analogues exhibited a notable hypotensive effect and induced bradycardia, with some compounds demonstrating greater potency than the reference drug, Prazosin (B1663645). jst.vnresearchgate.netnih.gov Another study synthesized substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines and found that some of these compounds were as potent as prazosin in lowering blood pressure in normotensive rats. nih.gov These findings underscore the potential of the quinazolinone scaffold in the development of new antihypertensive agents.

Antidepressant Activity

Similarly, there is a lack of specific preclinical data on the antidepressant activity of this compound. Research into the antidepressant potential of the quinazolinone class of compounds has focused on other derivatives. For example, a study on novel 1, 2, 4-triazole substituted quinazoline derivatives revealed that some of the synthesized compounds exhibited prominent antidepressant activity in the Porsolt forced swimming test, a common animal model for screening antidepressant drugs. researchgate.net Another investigation into a series of novel 4-(substituted-phenyl) tetrazolo[1,5-a]quinazolin-5(4H)-ones found that several compounds significantly reduced immobility time in the forced swimming test in mice. nih.gov The most active of these compounds showed an effect comparable to the well-known antidepressant, fluoxetine, and was found to increase the levels of norepinephrine (B1679862) and 5-hydroxytryptamine in the brain. nih.gov These studies suggest that the broader quinazolinone structure is a promising framework for the discovery of new antidepressant medications.

Mechanisms of Action at the Molecular and Cellular Level Preclinical

Enzyme Inhibition and Modulation

The therapeutic potential of quinazolin-4-one derivatives is largely attributed to their ability to interact with and inhibit various enzymes involved in pathological processes.

Tyrosine Kinase Inhibition (e.g., EGFR, FLT-3, c-KIT, PDGFR)

The quinazoline (B50416) core is a well-established pharmacophore for targeting tyrosine kinases, which are crucial mediators of cell signaling pathways that are often dysregulated in cancer.

Derivatives of 4-anilinoquinazoline have led to the development of clinically approved Epidermal Growth Factor Receptor (EGFR) inhibitors. Research has shown that various quinazolin-4(3H)-one derivatives exhibit potent inhibitory activity against multiple tyrosine kinases, including EGFR, HER2, and VEGFR2. For instance, a series of synthesized quinazolin-4(3H)-one hydrazides demonstrated significant cytotoxicity against breast (MCF-7) and ovarian (A2780) cancer cell lines, with some compounds showing inhibitory concentrations (IC50) as low as 0.20 µM. Molecular docking studies suggest that these compounds can act as either ATP-competitive or non-competitive inhibitors, binding to the kinase domain and blocking its activity. Further studies have focused on creating hybrid molecules to achieve dual inhibition of targets like EGFR and BRAFV600E.

Inhibitory Activity of Quinazolin-4(3H)-one Derivatives Against Tyrosine Kinases

This table summarizes the half-maximal inhibitory concentrations (IC50) of selected quinazolin-4(3H)-one derivatives against various tyrosine kinase enzymes.

| Compound Series | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-one Hydrazide (3i) | CDK2 | 0.177 ± 0.032 | |

| Quinazolin-4(3H)-one Ester (2i) | CDK2 | 0.173 ± 0.012 | |

| 2-Mercapto-quinazolin-4-one analog (126) | EGFR-TK | 0.0134 |

PI3K Inhibition (e.g., PI3Kα, PI3Kγ, PI3Kδ)

The Phosphoinositide 3-kinase (PI3K) signaling pathway is central to cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Quinazoline derivatives have been identified as promising PI3K inhibitors.

Specific derivatives of 3-substituted quinazolin-4(3H)-one have been synthesized and shown to possess potent inhibitory activity against PI3Ks, particularly the PI3Kα isoform. In preclinical studies, compounds such as (S)-C5 and (S)-C8 demonstrated strong inhibition of both PI3Ks and mTOR. The development of dual inhibitors targeting both PI3K and other enzymes like Histone Deacetylases (HDACs) from a single quinazoline-based scaffold is an active area of research, aiming to harness synergistic anticancer effects.

Inhibitory Activity of Quinazolin-4(3H)-one Derivatives Against PI3K Isoforms

This table presents the half-maximal inhibitory concentrations (IC50) of selected quinazolin-4(3H)-one derivatives against specific PI3K isoforms.

| Compound | Target Isoform | IC50 (nM) | Reference |

|---|---|---|---|

| (S)-C5 | PI3Kα | Data for specific value not available in snippets | |

| (S)-C8 | PI3Kα | Data for specific value not available in snippets |

HDAC Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the reactivation of tumor suppressor genes, making them a key target in cancer therapy. Several quinazolin-4-one derivatives have been designed as potent HDAC inhibitors, often showing selectivity for specific isoforms like HDAC6.

By incorporating a zinc-binding group like a hydroxamic acid moiety into the quinazoline structure, researchers have developed compounds with nanomolar IC50 values against HDAC6. For example, one study reported a series of quinazoline-based derivatives where the most selective compound exhibited an IC50 of 400 nM for HDAC6, with significant selectivity over other HDAC isoforms. Dual inhibition of HDAC and PI3K pathways by single quinazoline-based molecules is also being explored as a strategy to overcome drug resistance.

Inhibitory Activity of Quinazoline-based Derivatives Against HDACs

This table shows the half-maximal inhibitory concentrations (IC50) of selected quinazoline derivatives against various HDAC enzymes.

| Compound | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 1 | HDAC1 | 31 | |

| Compound 1 | HDAC6 | 16 | |

| Compound 2 | HDAC1 | 37 | |

| Compound 2 | HDAC6 | 25 | |

| Compound 5o | HDAC6 | 400 |

DNA Gyrase Inhibition

Bacterial DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an attractive target for the development of new antibiotics. The quinazolinone scaffold has been utilized to design inhibitors of the DNA gyrase B (GyrB) subunit.

In one study, computer-aided design and screening led to the identification of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as novel GyrB inhibitors. The initial hit compound, f1, showed moderate inhibition of S. aureus GyrB with an IC50 of 1.21 µM. Subsequent structural modifications yielded even more potent inhibitors, such as compound f14, with an IC50 of 0.28 µM. These findings highlight the potential of the quinazolinone core in the development of new antibacterial agents targeting DNA gyrase.

Inhibitory Activity of Quinazolinone Derivatives Against S. aureus DNA Gyrase B

This table displays the half-maximal inhibitory concentrations (IC50) of selected N-quinazolinone derivatives against the GyrB subunit of DNA gyrase.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| f1 (AG-690/11765367) | 1.21 | |

| f4 | 0.31 | |

| f14 | 0.28 |

Poly (ADP-ribose) Polymerase (PARP) Inhibition

Poly (ADP-ribose) polymerase (PARP) is an enzyme critical for DNA repair, particularly in the base excision repair pathway for single-strand breaks. Inhibiting PARP in cancers with existing DNA repair defects (like BRCA1/2 mutations) can lead to synthetic lethality, making PARP a validated target for cancer therapy. The quinazolinone scaffold has been investigated as a bioisostere for other known PARP inhibitors.

In silico studies have shown that quinazolinone derivatives can have a high binding affinity for the active site of PARP-1. For instance, molecular docking studies of synthesized quinazolinones revealed better docking scores than the reference drug niraparib. One study reported a novel series of quinazolinone derivatives where compound 12c exhibited potent PARP-1 inhibitory activity with an IC50 of 30.38 nM, comparable to the approved inhibitor Olaparib.

Thymidylate Synthase Inhibition

Thymidylate synthase (TS) is a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. Inhibition of TS disrupts DNA replication and can induce cell death in rapidly dividing cancer cells.

Classic antifolates with a quinazoline ring system have been shown to be potent inhibitors of TS. For example, the folate analog 10-propargyl-5,8-dideaza-folic acid (CB3717) was found to inactivate cellular TS activity. Studies have shown that the binding of such quinazoline analogs to one subunit of the dimeric TS enzyme can modify the second active site, preventing its catalytic activity while still allowing the binding of other molecules like 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP).

NS5B RNA Polymerase Inhibition

The NS5B RNA-dependent RNA polymerase is a critical enzyme for the replication of the Hepatitis C virus (HCV), making it a significant target for antiviral drug development. While the broader class of quinazolinone derivatives has been investigated for various biological activities, specific preclinical data evaluating the inhibitory effect of 3-(Furan-2-ylmethyl)quinazolin-4-one on NS5B RNA polymerase is not available in the current scientific literature. Therefore, its mechanism of action via this pathway has not been determined.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma and certain types of cancer. Various quinazolinone-based compounds have been explored as inhibitors of different CA isoforms. However, dedicated studies detailing the in vitro or in vivo inhibitory activity of this compound against any specific carbonic anhydrase isoforms have not been reported in published preclinical research.

Phosphodiesterase (PDE) Inhibition (e.g., PDE4, PDE7)

Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling by degrading cyclic nucleotides like cAMP and cGMP. Inhibition of specific PDE isoforms, such as PDE4 and PDE7, is a therapeutic strategy for inflammatory and neurological disorders. Although some compounds containing a quinazoline scaffold have been identified as PDE inhibitors, there is no specific preclinical research available that documents the inhibitory potential or mechanism of action of this compound on PDE4, PDE7, or other phosphodiesterase enzymes.

Cellular Pathway Modulation

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is fundamental to cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers. While the general class of quinazolines has been noted for potential interactions with this pathway, specific preclinical studies investigating the modulatory effects of this compound on the PI3K/Akt/mTOR pathway have not been published. Consequently, its role in modulating this critical cellular cascade remains uncharacterized.

The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the MAPK signaling pathway, which is crucial for cell proliferation and differentiation. Inhibition of ERK1/2 phosphorylation can be an important anticancer mechanism. There is currently no available scientific literature from preclinical studies that assesses the direct or indirect effects of this compound on the phosphorylation status of ERK1/2.

The Wnt signaling pathway plays a vital role in embryonic development and adult tissue homeostasis, with its aberrant activation being linked to various cancers. Antagonism of this pathway is a focus of oncological research. Preclinical data specifically evaluating the potential for this compound to act as an antagonist of the Wnt signaling pathway is not present in the existing body of scientific research.

Data Tables

No specific preclinical data were available for this compound in the context of the outlined mechanisms of action. Therefore, no data tables could be generated.

Interactions with Biological Targets

Preclinical research into the mechanisms of action of this compound has explored its interactions with several biological targets. The quinazolinone scaffold is known to interact with a variety of proteins and macromolecules, leading to a range of biological effects.

The quinazolinone core is a recognized pharmacophore in the development of antibacterial agents that target penicillin-binding proteins (PBPs). These enzymes are crucial for the synthesis of the bacterial cell wall. nih.govnih.gov As a class, quinazolinones have been identified as allosteric inhibitors of PBP2a, a key enzyme responsible for methicillin (B1676495) resistance in Staphylococcus aureus (MRSA). nih.gov However, specific preclinical studies detailing the direct interaction of this compound with penicillin-binding proteins are not available in the reviewed scientific literature.

Some quinazolinone derivatives have been investigated for their potential to interact with DNA, a mechanism that can lead to anticancer activity. semanticscholar.orgacgpubs.org These interactions can occur through various modes, including intercalation between DNA base pairs or binding to the minor groove. Nevertheless, there is no specific preclinical data from the surveyed literature that demonstrates or details the interaction of this compound with DNA.

Research has identified quinazoline derivatives as ligands for the histamine H4 receptor (H4R), a target involved in inflammatory and immune responses. A structurally related compound, 6-chloro-N-(furan-3-ylmethyl)2-(4-methylpiperazin-1-yl)quinazolin-4-amine, has been identified as a potent human H4R inverse agonist with a pKi of 8.12. vu.nlnih.govacs.orgscispace.com This finding suggests that the quinazolinone scaffold containing a furan-methyl group can effectively bind to and modulate the activity of the H4 receptor. Compounds with this profile are of interest for their potential anti-inflammatory properties. nih.govacs.org While this provides strong evidence for the potential of this chemical class, specific studies on the H4R inverse agonism of this compound itself were not found in the reviewed literature.

Table 1: Activity of a Structurally Related Furan-Containing Quinazolinone at the Human Histamine H4 Receptor

| Compound Name | Target | Activity | pKi |

|---|

Cellular Effects (e.g., in vitro studies)

The cellular effects of quinazolinone derivatives have been a subject of extensive research, particularly in the context of cancer. These effects often include the induction of cell cycle arrest and apoptosis.

Several studies on various quinazolinone derivatives have demonstrated their ability to halt the cell cycle at different phases, thereby inhibiting the proliferation of cancer cells. For instance, some derivatives have been shown to induce G2/M phase arrest. nih.govrsc.org However, specific in vitro studies detailing the effects of this compound on the cell cycle have not been identified in the reviewed scientific literature.

The induction of apoptosis, or programmed cell death, is a key mechanism of action for many anticancer agents. The quinazolinone scaffold is present in compounds that have been shown to induce apoptosis in various cancer cell lines. nih.govmdpi.com Despite the known pro-apoptotic potential of the broader class of quinazolinones, specific preclinical data on the induction of apoptosis by this compound is not available in the surveyed literature.

Inhibition of Cell Migration and Invasion

Preclinical studies on quinazolinone derivatives indicate their potential to inhibit cell migration and invasion, crucial processes in cancer metastasis. Research on novel quinazolinone compounds has demonstrated their ability to suppress these metastatic actions in various cancer cell lines.

For instance, the quinazolinone derivative 6-pyrrolidinyl-2-(2-hydroxyphenyl)-4-quinazolinone (MJ-29) was shown to inhibit the migration and invasion of human oral squamous cell carcinoma CAL 27 cells. nih.gov This inhibition was observed in a concentration-dependent manner in scratch wound closure and transwell invasion assays. nih.gov The underlying mechanism for this effect involves the attenuation of the enzymatic activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. nih.gov Furthermore, MJ-29 was found to suppress the phosphorylation of key signaling proteins, including extracellular regulated protein kinase 1/2 (ERK1/2), p38, c-Jun N-terminal kinase 1/2 (JNK1/2), and serine/threonine kinase AKT. nih.gov The expression of RAS and focal adhesion kinase (FAK) was also downregulated in cells treated with this compound. nih.gov

Similarly, other 2,4-disubstituted quinazoline derivatives have been shown to inhibit the migration of H1975 lung cancer cells, suggesting a class-wide effect for this scaffold. nih.gov These findings collectively suggest that compounds based on the quinazolinone structure, such as this compound, may interfere with the signaling pathways that regulate cellular motility and invasion, representing a potential therapeutic strategy for controlling cancer metastasis. nih.gov

Table 1: Preclinical Effects of Quinazolinone Derivatives on Cell Migration and Invasion

| Compound | Cell Line | Assay | Key Findings |

|---|---|---|---|

| 6-pyrrolidinyl-2-(2-hydroxyphenyl)-4-quinazolinone (MJ-29) | CAL 27 (Human oral cancer) | Scratch wound closure, Transwell invasion | Concentration-dependent inhibition of migration and invasion. nih.gov |

| MJ-29 | CAL 27 | Gelatin zymography | Attenuated enzymatic activity of MMP-2 and MMP-9. nih.gov |

| MJ-29 | CAL 27 | Western Blot | Inhibited phosphorylation of ERK1/2, p38, JNK1/2, and AKT; Down-regulated RAS and FAK expression. nih.gov |

Suppression of Angiogenesis (preclinical)

The quinazolinone scaffold is a core component of several compounds investigated for their anti-angiogenic properties. researchgate.netresearchgate.net Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) being a primary regulator. researchgate.net Several quinazolinone derivatives have been identified as potent inhibitors of VEGFR-2. nih.govdovepress.comnih.govnih.gov

For example, a series of quinazolin-4(3H)-one-morpholine hybrids were synthesized and evaluated for their activity against lung cancer. nih.gov Compound 1 from this series demonstrated potent inhibitory activity against VEGFR-2 with a docking score of -12.407 kcal/mol and was found to be a highly selective inhibitor candidate for lung cancer treatment. nih.gov Another study on quinazolin-4(3H)-ones bearing a thiadiazole-urea moiety found that compound 9f moderately inhibits the growth of new blood vessels in a Chick Chorioallantoic Membrane (CAM) assay and induced apoptosis in Human Umbilical Vein Endothelial Cells (HUVEC). nih.gov

Furthermore, newly synthesized quinazoline-2-thiol derivatives were assessed for their cytotoxic effects, with several compounds showing potent activity against various cancer cell lines. dovepress.comnih.gov The most active of these, compound 5p, exhibited strong inhibition of VEGFR-2 with an IC50 of 0.117 µM. dovepress.comnih.gov These studies underscore the potential of the quinazolinone framework, as seen in this compound, to serve as a platform for developing effective anti-angiogenic agents. researchgate.netresearchgate.net

Table 2: Preclinical Anti-Angiogenic Activity of Quinazolinone Derivatives

| Compound Series | Target | Key Findings | IC50 Value (VEGFR-2) |

|---|---|---|---|

| Quinazolin-4(3H)-one-morpholine hybrids | VEGFR-2 | Compound 1 showed the best docking score (-12.407 kcal/mol) and high stability in interactions. nih.gov | Not specified |

| Quinazolin-4(3H)-one based agents with thiadiazole-urea | Angiogenesis | Compound 9f moderately inhibited new blood vessel growth in CAM assay. nih.gov | Not specified |

| Quinazoline-2-thiol derivatives | VEGFR-2 | Compound 5p was the most effective inhibitor. dovepress.comnih.gov | 0.117 µM dovepress.comnih.gov |

| S-alkylated quinazolin-4(3H)-ones | EGFR/VEGFR-2 | Compounds showed activity against multiple cancer cell lines, comparable to sorafenib. nih.gov | Not specified |

Biofilm Formation Disruption

Bacterial biofilm formation is a significant defense mechanism that contributes to antibiotic resistance. nih.govnih.gov The quinazolin-4(3H)-one structure is being investigated for its potential to inhibit biofilm development. nih.gov

Studies on novel 2-(2-amino-6-arylpyrimidin-4-yl) quinazolin-4(3H)-ones have demonstrated their ability to inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Specifically, analogues with 2,4,6-trimethoxy phenyl, 4-methylthio phenyl, and 3-bromo phenyl substituents were effective, with IC50 values ranging from 20.7 to 22.4 μM. nih.gov

Similarly, certain 2,3-disubstituted-quinazolin-4(3H)-one derived Schiff bases and their Cu(II) complexes have shown antibiofilm activity against S. aureus. nih.gov These compounds were capable of reducing biofilm formation by 80% at concentrations even lower than their minimum inhibitory concentrations (MIC). nih.gov For example, one of the Schiff bases (SB3) inhibited biofilm formation by at least 80% at a concentration of 0.25 × MIC. nih.gov This suggests that quinazolinone-based compounds could act as anti-virulence agents, potentially reducing bacterial resistance development compared to conventional antibiotics. nih.gov

Table 3: Anti-Biofilm Activity of Quinazolinone Derivatives

| Compound Series | Target Microorganism | Activity | IC50 / Effective Concentration |

|---|---|---|---|

| 2-(2-amino-6-arylpyrimidin-4-yl) quinazolin-4(3H)-ones | MRSA | Biofilm inhibition nih.gov | ~20.7-22.4 μM nih.gov |

| Quinazolin-4(3H)-one derived Schiff bases (e.g., SB3) | S. aureus | Reduction of biofilm formation nih.gov | ≥ 80% inhibition at 0.25 × MIC nih.gov |

| Cu(II) complexes of Schiff bases | S. aureus | Eradication of mature biofilm nih.gov | ~87% eradication at 1 × MIC nih.gov |

Effects on Microbial Cell Integrity and Metabolism

The antimicrobial activity of quinazolin-4(3H)-one derivatives may stem from their ability to interfere with essential microbial processes, including cell integrity and metabolism. A key target for some of these compounds is DNA gyrase, an enzyme crucial for the bacterial cell cycle by introducing negative supercoils into DNA during replication. mdpi.com Inhibition of this enzyme leads to cell death. mdpi.com

A study involving new quinazolin-4(3H)-one derivatives bearing hydrazone or formyl-pyrazole moieties found that several of these compounds exhibited potent inhibition of E. coli DNA gyrase. mdpi.comsemanticscholar.org The most active compounds showed IC50 values ranging from 3.19 to 4.17 µM against this enzyme. semanticscholar.org

The furanone moiety, structurally related to the furan (B31954) component of this compound, has also been studied for its effects on bacteria. 2(5H)-Furanone was found to affect the synthesis of the bacterial cell wall and alter metabolic processes. frontiersin.orgresearchgate.net Specifically, it impacted genes involved in the synthesis of the bacterial cell wall and bacterial mobility. frontiersin.orgresearchgate.net This suggests that the furan group may contribute to the antimicrobial effects by disrupting cell wall integrity and key metabolic pathways. The combined presence of the quinazolinone core targeting enzymes like DNA gyrase and the furan moiety potentially affecting cell wall synthesis and metabolism could result in a potent antimicrobial effect.

Table 4: Effects of Quinazolinone and Furanone Derivatives on Microbial Targets

| Compound/Derivative | Microbial Target | Mechanism of Action | Potency (IC50) |

|---|---|---|---|

| Quinazolin-4(3H)-one with formyl-pyrazole (5a) | E. coli DNA gyrase | Enzyme Inhibition | 3.19 µM semanticscholar.org |

| Quinazolin-4(3H)-one with hydrazone (4a) | E. coli DNA gyrase | Enzyme Inhibition | 4.17 µM semanticscholar.org |

| 2(5H)-Furanone | Pseudoalteromonas marina | Alteration of EPS components and metabolic processes frontiersin.orgresearchgate.net | Not specified |

Structure Activity Relationship Sar Studies of 3 Furan 2 Ylmethyl Quinazolin 4 One Derivatives

Impact of Substituents on the Quinazolinone Ring

Structure-activity relationship studies of the quinazolinone ring have consistently shown that substitutions at positions 2, 3, 6, and 8 are significant for modulating various pharmacological activities. nih.govnih.gov The nature of these substituents, from small alkyl groups to bulky heterocyclic moieties, dictates the molecule's interaction with biological targets.

Effects of Modifications at the 2-Position

The 2-position of the quinazolinone core is a key site for modification, and substitutions here have a profound impact on the compound's biological efficacy, particularly in antimicrobial and anticancer applications. nih.govrsc.org Research indicates that the presence of methyl or thiol groups at this position can be essential for antimicrobial activities. nih.gov For anticancer activity, a common strategy involves placing an alkyl side chain at the 2-position in conjunction with a bulky group at the 3-position. nih.gov

In the context of antibacterial agents, SAR studies have revealed a preference for hydrophilic groups at the 2-position. acs.org The specific placement of hydrogen-bond donors and acceptors has proven crucial for potency. acs.org For instance, while a furan (B31954) ring at this position was not well-tolerated, replacing a benzene (B151609) ring with a pyrazole (B372694) moiety maintained activity, indicating that not all heterocyclic substitutions are beneficial. acs.org Further studies have explored incorporating larger substituted phenyl or naphthyl rings at this position to probe the structural requirements for biological activity. mdpi.com

Table 1: Summary of SAR Findings for the 2-Position of the Quinazolinone Ring

| Substituent/Modification | Observed Effect on Biological Activity | Reference(s) |

|---|---|---|

| Methyl or Thiol groups | Essential for antimicrobial activity. | nih.gov |

| Alkyl side chain | Often successful for cytotoxic/anticancer activity (with bulky group at C-3). | nih.gov |

| Propyl group | Potent anti-cancer activity on HeLa cell lines. | rsc.org |

| Hydrophilic groups | Generally favored for antibacterial activity. | acs.org |

| Furan ring | Not tolerated for antibacterial activity. | acs.org |

| Pyrazole ring | Well-tolerated, maintained antibacterial activity. | acs.org |

Effects of Modifications at the 3-Position (e.g., Furan-2-ylmethyl group)

The furan-2-ylmethyl group, a key feature of the parent compound, is a significant contributor to the molecule's biological profile. ontosight.ai Its presence can substantially influence the compound's physical properties, such as stability and solubility, and its capacity to interact with biological targets. ontosight.ai In the development of anticancer agents, SAR studies have often found that a bulky side chain, such as a phenyl group or a heterocyclic system like furan, at the 3-position leads to successful cytotoxic compounds. nih.gov

Effects of Substitutions at the 6- and 8-Positions

The benzene portion of the quinazolinone scaffold, specifically positions 6 and 8, provides another avenue for structural modification to fine-tune pharmacological activity. nih.gov SAR studies have frequently highlighted the importance of these positions. For example, the introduction of halogen atoms, such as iodine, at the 6- and 8-positions has been shown to significantly improve antibacterial activity. nih.gov

While many potent quinazolinone derivatives are unsubstituted at these positions, modifications can play a crucial role in the pharmacokinetic properties of the compound. nih.gov In some kinase inhibitor designs, a basic side chain has been strategically placed at the C8-position to identify the optimal structural features required for potent biological activity. mdpi.com

Table 2: Summary of SAR Findings for the 6- and 8-Positions of the Quinazolinone Ring

| Substituent/Modification | Position(s) | Observed Effect on Biological Activity | Reference(s) |

|---|---|---|---|

| Halogen (e.g., Iodine) | 6 and 8 | Can significantly improve antimicrobial/antibacterial activity. | nih.gov |

| Basic side chain | 8 | Used to probe and optimize structural requirements for activity. | mdpi.com |

Role of Linker Groups

Linker groups are frequently employed in medicinal chemistry to connect the quinazolinone core to other pharmacologically active moieties, and the nature of these linkers is pivotal for the resulting biological activity. The length, flexibility, and chemical composition of the linker can dictate the molecule's ability to adopt the optimal conformation for binding to its target. nih.gov

Studies on kinase inhibitors have shown that flexible linkers, such as a four-carbon chain, between the quinazolinone core and another functional group can be favorable for inhibitory activity. nih.gov Similarly, urea (B33335) linkers have been found to be more advantageous for inhibitory activity compared to thiourea-containing linkers in certain series of EGFR inhibitors. nih.gov The length of the linker is also a critical parameter; shortening a linker was not tolerated in one series of antibacterials, while adding a methylene (B1212753) group linker had variable effects depending on the terminal functional group. acs.org

Role of the Furan Moiety in Biological Activity

Several studies have highlighted the positive impact of a furan ring within a quinazolinone structure. Furan-substituted quinazolinones have demonstrated promising antibacterial activities. researchgate.net Specifically, derivatives such as 2-[(E)-2-furan-2-yl-vinyl]-quinazolin-4(3H)-ones and 3-(2-chloro benzylidinamine)-2-(furan-2-yl)quinazoline-4(3H)-one have shown notable antimicrobial, anti-inflammatory, and anticancer activities. nih.govresearchgate.net

Contribution to Lipophilicity and Target Interaction

The furan ring can also participate directly in interactions with biological targets. ontosight.ai The oxygen atom in the furan ring can act as a hydrogen bond acceptor, while the aromatic system can engage in π-π stacking or hydrophobic interactions within a receptor's binding pocket. These interactions are crucial for the affinity and specificity of the compound for its target, ultimately determining its biological activity. ontosight.ai

Correlations between Structural Features and Specific Biological Activities

The biological profile of quinazolin-4-one derivatives is intricately linked to the structural modifications at the C2 and N3 positions of the quinazolinone core, as well as substitutions on the fused benzene ring.

Anticonvulsant Activity: The anticonvulsant properties of quinazolin-4-ones are heavily influenced by the substituents at positions 2 and 3. researchgate.net SAR studies of methaqualone analogs, a well-known quinazolinone-based sedative, suggest that a hydrophobic domain, an electron donor nitrogen at N1, and a hydrogen-bonding carbonyl group are essential for activity, which is often mediated through positive allosteric modulation of the GABA-A receptor. mdpi.comnuph.edu.ua

Key structural correlations for anticonvulsant activity include:

N3-Substituent: The presence of a substituted ring at the N3-position is considered beneficial for CNS depressant and anticonvulsant effects. researchgate.net The nature of this substituent directly impacts the pharmacokinetic profile and potency. mdpi.com

C2-Substituent: A methyl or phenyl group at the C2-position is often considered necessary for significant CNS activity. researchgate.net

Side Chain Modifications: In a series of 2-(phenoxymethyl)quinazolin-4-one derivatives, modifications at the N3-position showed that 3-(2-chloroethyl)carbonylamino derivatives were more active than their 3-chloromethylcarbonylamino counterparts. nih.gov

| Structural Feature | Observation | Impact on Anticonvulsant Activity | Reference |

|---|---|---|---|

| Substituted Ring at N3-Position | Aromatic or heterocyclic rings are introduced. | Generally enhances CNS depression and anticonvulsant effects. | researchgate.net |

| Methyl/Phenyl Group at C2-Position | Presence of small hydrophobic groups. | Considered important for maintaining CNS activity. | researchgate.net |

| N3-Side Chain Variation | Comparison of 3-(2-chloroethyl)carbonylamino vs. 3-chloromethylcarbonylamino. | Longer alkyl chain (ethyl vs. methyl) increased potency. | nih.gov |

Anti-inflammatory Activity: Derivatives of quinazolin-4-one have been widely explored for their anti-inflammatory potential. The introduction of different heterocyclic moieties at the N3-position is a common strategy to enhance this activity.

Key structural correlations for anti-inflammatory activity include:

N3-Heterocycles: The incorporation of azetidinone and thiazolidinone rings at the N3-position has been shown to yield compounds with significant anti-inflammatory properties. nih.gov

Aromatic Substituents: In several series, derivatives featuring a p-chlorophenyl group displayed greater anti-inflammatory activity compared to those with an unsubstituted phenyl ring. nih.gov

General Activity Range: A study of various new quinazolinone derivatives found that they exhibited anti-inflammatory activity with edema inhibition ranging from 16.3% to 36.3% in the carrageenan-induced paw edema model. nih.gov

| Structural Feature | Modification Example | Impact on Anti-inflammatory Activity | Reference |

|---|---|---|---|

| N3-Position Heterocycles | Introduction of thiazolidinone or azetidinone moieties. | Generally confers or enhances anti-inflammatory effects. | nih.gov |

| Substituent on N3-Aryl Group | p-chlorophenyl vs. phenyl. | The electron-withdrawing chloro group improved activity. | nih.gov |

| Fused Ring System | Synthesis of 2-methyl-3-aminosubstituted-3H-quinazolin-4-ones and related compounds. | Resulted in edema inhibition between 16.3% and 36.3%. | nih.gov |

Anticancer Activity: The quinazolinone scaffold is a cornerstone in the development of modern anticancer agents, particularly kinase inhibitors targeting receptors like EGFR and VEGFR. nih.gov

Key structural correlations for anticancer activity include:

Kinase Inhibition: The quinazoline (B50416) core is a key feature in several FDA-approved EGFR inhibitors. nih.govnih.gov

C2 and N3 Substitutions: The introduction of complex side chains, such as those containing 1,2,3-triazole and glycoside moieties, at the C2- and N3-positions can lead to potent cytotoxicity against various cancer cell lines. nih.gov

Fused Ring Halogenation: The presence of halogen atoms, such as iodine or bromine, at positions 6 and 8 of the quinazolinone ring can enhance antimicrobial and potentially cytotoxic effects. nih.gov

| Structural Feature | Target/Observation | Impact on Anticancer Activity | Reference |

|---|---|---|---|

| Quinazolinone Core | Acts as a scaffold for kinase inhibitors. | Fundamental for EGFR/VEGFR inhibition. | nih.gov |

| C2/N3 Hybridization | Incorporation of 1,2,3-triazole-glycoside moieties. | Enhanced cytotoxicity against HCT-116 and MCF-7 cell lines. | nih.gov |

| Halogenation at C6/C8 | Introduction of Br or I atoms. | Can improve biological activity, including antimicrobial and cytotoxic potential. | nih.gov |

Computational and Theoretical Studies

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between ligands, such as quinazolinone derivatives, and their target proteins.

Molecular docking studies have been instrumental in exploring the binding modes of quinazolin-4-one derivatives with various biological targets. While specific studies on 3-(Furan-2-ylmethyl)quinazolin-4-one are not extensively documented, research on analogous structures provides significant insights into their potential interactions.

Epidermal Growth Factor Receptor (EGFR):

The EGFR tyrosine kinase is a key target in cancer therapy, and numerous quinazolinone derivatives have been investigated as potential inhibitors. nih.govlums.ac.irnih.gov Docking studies on 2-(furan-2-yl)quinazolin-4-one derivatives have explored their binding within the ATP-binding site of EGFR. nih.gov These studies revealed that the most potent inhibitors form crucial interactions with key amino acid residues. nih.gov For instance, the quinazolinone core often mimics the adenine (B156593) moiety of ATP, forming hydrogen bonds with the hinge region of the kinase domain. nih.gov The furan (B31954) moiety and other substituents can then form additional hydrogen bonds and hydrophobic interactions, enhancing the binding affinity. nih.govresearchgate.net

Table 1: Summary of Molecular Docking Interactions for Quinazolinone Derivatives with EGFR

| Compound Class | Key Interacting Residues | Types of Interactions | Reference |

| 2-(Furan-2-yl)quinazolin-4-ones | Not specified in abstract | Hydrogen bonding, Hydrophobic interactions | nih.gov |

| General Quinazolinones | Not specified | Hydrophobic and hydrogen bonds | lums.ac.ir |

| Quinazolinone-morpholine hybrids | Not specified in abstract | Hydrogen bonding | nih.gov |

| Quinazoline-2,4,6-triamines | Not specified in abstract | Not specified | nih.gov |

Phosphoinositide 3-kinase (PI3K):

The PI3K/Akt/mTOR signaling pathway is frequently deregulated in cancer, making its components attractive drug targets. nih.gov Docking studies of dimorpholinoquinazoline-based compounds, which share the quinazoline (B50416) core, have been performed against PI3Kα. nih.govresearchgate.net These studies suggest that the quinazoline moiety can mimic the adenosine (B11128) part of ATP, interacting with the hinge region and an affinity pocket within the kinase. nih.gov Specific substitutions are designed to form hydrogen bonds with key residues like Asp810 or Lys802, potentially leading to selective inhibition. nih.gov

DNA Gyrase:

Bacterial DNA gyrase, a type II topoisomerase, is an established target for antibacterial agents. ekb.egnih.gov Several novel quinazolin-4(3H)-one derivatives have been synthesized and docked against the E. coli DNA gyrase enzyme. semanticscholar.org These studies aim to understand the binding affinity and mode of interaction within the enzyme's active site. semanticscholar.org For instance, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as novel inhibitors that target the B subunit of DNA gyrase (GyrB). nih.govunivie.ac.at Docking simulations help to rationalize the structure-activity relationships, showing how different substituents on the quinazolinone scaffold can enhance binding and inhibitory activity. researchgate.net

GABAA Receptor:

The γ-aminobutyric acid type A (GABAA) receptor is the principal inhibitory neurotransmitter receptor in the central nervous system and a target for antiepileptic and anxiolytic drugs. ijpsdronline.comuece.br Molecular docking has been used to evaluate quinazolin-4(3H)-one derivatives as potential modulators of the GABAA receptor. ijpsdronline.com In these studies, various derivatives were docked into the human GABAA receptor (PDB code: 4COF) to predict their binding energy and interaction modes, with diazepam often used as a reference compound. ijpsdronline.com The results indicate that substitutions at position 3 of the quinazolinone ring can significantly influence the binding affinity for the receptor. ijpsdronline.com

Carbonic Anhydrase II:

Carbonic anhydrase II (CA-II) is a zinc-containing metalloenzyme involved in various physiological processes, and its inhibition is relevant for treating conditions like glaucoma. nih.govresearchgate.net Docking studies have been performed to investigate the binding of quinazolinone derivatives within the active sites of both bovine (bCA-II) and human (hCA-II) carbonic anhydrase II. researchgate.net These in silico analyses help to elucidate the binding mode of the inhibitors, which often involves coordination with the catalytic zinc ion and hydrogen bonding with active site residues. researchgate.netsemanticscholar.org Kinetic studies have shown some quinazolinone derivatives to be competitive inhibitors of CA-II. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. frontiersin.org For quinazolinone-based inhibitors, MD simulations provide valuable insights into the stability of the ligand-protein complex and the dynamic nature of their interactions. nih.gov

Studies on quinazolinone derivatives complexed with targets like EGFR have used MD simulations to assess the stability of the docked poses. researchgate.netnih.gov By analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation period, researchers can confirm that the ligand remains stably bound within the active site. nih.gov These simulations often reveal that key interactions, such as hydrogen bonds observed in docking, are maintained throughout the simulation, reinforcing the proposed binding mode. nih.gov For example, MD simulations of certain quinazoline-morpholinobenzylideneamino hybrids showed consistent hydrogen bond interactions with the active sites of VEGFR1 and VEGFR2 for over 90% of the simulation time. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In drug design, DFT calculations are employed to determine the optimized molecular geometry, electronic properties, and reactivity of compounds.

For quinazolinone derivatives, including complex structures containing a furan moiety, DFT calculations have been used to understand their physicochemical properties. nih.govresearchgate.netresearchgate.net These studies typically involve optimizing the ground-state geometry of the molecules using a specific functional and basis set, such as B3LYP/6-31G*. nih.govresearchgate.net The results of these calculations can be compared with experimental data, for instance, from X-ray crystallography, to validate the computed structures. researchgate.net

Furthermore, DFT is used to calculate important quantum chemical descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides information about the chemical reactivity and stability of the molecule. researchgate.net Other calculated properties include molecular electrostatic potential (MEP), electron affinity, ionization potential, and global reactivity descriptors, which help in understanding the molecule's interaction capabilities and in performing quantitative structure-activity relationship (QSAR) studies. nih.govresearchgate.net

Future Research Directions and Potential Academic Avenues

Exploration of Novel Synthetic Pathways

While established methods exist for the synthesis of quinazolin-4(3H)-ones, the pursuit of novel, more efficient, and environmentally benign pathways is a constant goal in chemical research. An efficient protocol for the synthesis of quinazolin-4(3H)-one derivatives, including 3-(Furan-2-ylmethyl)quinazolin-4(3H)-one, has been reported using 2-aminobenzamide (B116534) with DMSO as a carbon source and H2O2 as a green oxidant. acs.org

Future research could focus on:

One-Pot, Multi-Component Reactions (MCRs): Designing MCRs that combine anthranilic acid derivatives, a source for the furan-2-ylmethyl group, and a one-carbon source could streamline the synthesis, improve atom economy, and reduce waste. researchgate.netresearchgate.net

Flow Chemistry: Continuous flow synthesis could offer advantages in terms of safety, scalability, and reaction control for the synthesis of quinazolinone libraries.

Photocatalysis: Photo-triggered reactions, such as the self-catalyzed fluoroalkylation/cyclization of quinazolinones, demonstrate the potential of light-mediated synthesis for creating complex derivatives under mild conditions. rsc.org

Enzymatic Synthesis: Investigating biosynthetic pathways could unveil novel enzymatic machinery for constructing the 4(3H)-quinazolinone scaffold, offering a highly specific and sustainable synthetic route. nih.gov

Advanced SAR Studies for Optimized Biological Profiles

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For 3-(Furan-2-ylmethyl)quinazolin-4-one, systematic structural modifications could lead to derivatives with enhanced potency and selectivity.

Key areas for SAR exploration include:

Modification of the Quinazolinone Core: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions (C-2, C-6, C-7, C-8) of the quinazolinone ring can significantly impact biological activity. scirp.orgmdpi.com

Alteration of the Furan (B31954) Moiety: The furan ring itself is a versatile scaffold. researchgate.netijabbr.com Modifications could include substitution on the furan ring or its replacement with other five-membered heterocycles like thiophene or pyrrole to probe the effect on target binding.

Varying the Linker: The methylene (B1212753) linker connecting the furan and quinazolinone rings could be altered in length or rigidity to optimize the spatial orientation of the two heterocyclic systems.

A hypothetical SAR study could generate data like the following:

| Compound ID | Quinazolinone Substitution (R1) | Furan Substitution (R2) | Biological Activity (IC50, µM) |

| Parent | H | H | 15.2 |

| A1 | 6-Chloro | H | 8.5 |

| A2 | 7-Methoxy | H | 12.1 |

| B1 | H | 5-Nitro | 25.8 |

| B2 | H | 5-Methyl | 10.4 |

This table is illustrative and does not represent actual experimental data.

Deeper Elucidation of Mechanism of Action

Understanding how this compound exerts its biological effects at a molecular level is crucial for its development as a therapeutic agent. Quinazolinone derivatives are known to target a wide array of biological molecules. nih.govscite.ai

Future investigations should aim to:

Identify Protein Targets: Utilizing techniques like affinity chromatography and mass spectrometry to identify specific protein binding partners.

Characterize Enzyme Inhibition: If the compound targets an enzyme, detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive). For instance, many quinazoline (B50416) derivatives are known tyrosine kinase inhibitors. nih.govmdpi.com

Probe Interactions with Nucleic Acids: Some quinazolinones have been shown to interact with DNA. mdpi.com Studies using techniques like UV-Vis spectroscopy, fluorescence spectroscopy, and molecular docking can clarify the nature and strength of such interactions.

Cellular Pathway Analysis: Investigating the downstream effects of the compound on cellular signaling pathways can provide a comprehensive understanding of its biological activity.

Development of Multi-Targeted Agents

The concept of "one molecule, multiple targets" is a growing trend in drug discovery, particularly for complex diseases like cancer. mdpi.com The quinazolinone scaffold is well-suited for the design of multi-targeted agents due to its ability to interact with various biological targets. nih.gov

Research in this area could involve:

Hybrid Molecule Design: Covalently linking the this compound scaffold with another pharmacophore known to inhibit a different, but pathologically relevant, target. nih.govmdpi.com For example, combining it with a known histone deacetylase (HDAC) inhibitor to create a dual-action anticancer agent.

Kinase Inhibitor Polypharmacology: Systematically screening the compound against a broad panel of kinases to identify a unique inhibitory profile that could be therapeutically advantageous. Quinazolin-4(3H)-one derivatives have shown inhibitory activity against multiple kinases like EGFR, HER2, and CDK2. nih.gov

Application of Quantitative Proteomics for Target Identification

Quantitative proteomics offers a powerful, unbiased approach to identify the cellular targets of a small molecule. nih.govnih.gov This is particularly valuable when the mechanism of action is unknown.

A potential workflow could include:

Drug Affinity Responsive Target Stability (DARTS): This method identifies protein targets by observing their stabilization against proteolysis upon ligand binding. mendeley.com

Isotope-Coded Affinity Tags (ICAT): This technique allows for the quantitative comparison of protein levels in treated versus untreated cells, helping to identify proteins whose expression or stability is altered by the compound. nih.gov

Thermal Proteome Profiling (TPP): This approach measures changes in the thermal stability of thousands of proteins in response to drug binding in living cells.

These methods can generate a list of candidate protein targets, which can then be validated through more traditional biochemical and biophysical assays. mendeley.com

Investigation of Antimicrobial Resistance Mechanisms

With the rise of antimicrobial resistance, there is an urgent need for new therapeutic agents that can overcome existing resistance mechanisms. researchgate.net Quinazolinone derivatives have demonstrated a range of antimicrobial activities. researchgate.netnih.govsapub.org

Should this compound show antimicrobial potential, future research should focus on:

Activity against Resistant Strains: Testing the compound against clinically relevant drug-resistant bacterial and fungal strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and fluconazole-resistant Candida albicans. researchgate.netnih.gov

Inhibition of Biofilm Formation: Many chronic infections are associated with biofilms, which are inherently more resistant to antibiotics. Assessing the ability of the compound to inhibit biofilm formation or eradicate existing biofilms is a critical area of research. researchgate.netnih.gov

Elucidating the Antimicrobial Target: Identifying the specific bacterial or fungal target of the compound can help predict potential resistance mechanisms and guide the development of next-generation analogues.

Green Chemistry Innovations in Quinazolinone Synthesis

Applying the principles of green chemistry to the synthesis of quinazolinones is essential for sustainable chemical manufacturing. researchgate.net This involves minimizing waste, avoiding hazardous reagents, and using renewable resources. tandfonline.comnih.gov

Future research in this area could explore:

Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, supercritical CO2, or deep eutectic solvents. researchgate.net

Catalyst Development: Developing highly efficient and recyclable catalysts (e.g., nanocatalysts, organocatalysts) to improve reaction rates and reduce energy consumption. researchgate.netnih.gov

Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly shorten reaction times and improve yields, contributing to a more energy-efficient process. mdpi.comnih.gov

Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes waste and simplifies product purification. tandfonline.com

| Green Chemistry Approach | Potential Advantage for Quinazolinone Synthesis |

| Microwave Irradiation | Faster reaction rates, improved yields nih.gov |

| Use of Green Solvents (e.g., Methanol) | Reduced environmental impact researchgate.net |

| Catalyst-Free Synthesis | Avoidance of toxic catalysts, simplified purification tandfonline.com |

| Photo-triggered Reactions | Mild reaction conditions, high functional group tolerance rsc.org |

Q & A

Q. Characterization Workflow

- X-ray crystallography : Resolves bond angles and stereochemistry (e.g., 3-Methyl-2-(3,3,3-trichloro-2-hydroxypropyl)quinazolin-4(3H)-one structure in ) .

- FT-IR : Identifies carbonyl (C=O, ~1670 cm⁻¹) and aromatic C-H stretches.

- 2D NMR (COSY, HSQC) : Assigns proton-proton coupling and heteronuclear correlations .

How should researchers design assays to evaluate the anti-inflammatory potential of quinazolin-4-one analogues?

Q. Pharmacological Evaluation Protocol

- In vitro NF-κB/AP-1 inhibition assay : Use LPS-stimulated RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA .

- Dose-response analysis : Test concentrations from 1–100 μM, with celecoxib as a positive control (IC50 comparison) .

- Molecular docking : Validate binding affinity to COX-2 or IKKβ using AutoDock Vina .

How can contradictory biological activity data across studies be systematically addressed?

Data Contradiction Analysis

Discrepancies often arise from:

- Substituent effects : Electron-withdrawing groups (e.g., -NO2) may enhance anti-inflammatory activity, while bulky groups reduce bioavailability .

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) and validate via reproducibility trials (n ≥ 3 replicates) .

- Metabolic stability : Use microsomal assays (e.g., rat liver microsomes) to assess compound degradation .

What safety protocols are essential when handling quinazolin-4-one derivatives in the lab?

Q. Experimental Safety Measures

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of dust/gases .

- Emergency procedures : Rinse exposed skin with water for 15 minutes and consult SDS for specific antidotes .

How can substituent modifications at the quinazolinone C-3 position modulate bioactivity?

Q. Structure-Activity Relationship (SAR) Insights

- Furan-2-ylmethyl group : Enhances lipophilicity (logP ~2.5) and π-π stacking with target proteins .

- Halogenated substituents (e.g., -Cl, -Br): Improve antimicrobial potency (MIC 8–32 μg/mL against S. aureus) .

- Amino groups : Increase solubility but may reduce metabolic stability .

What purification challenges arise during quinazolin-4-one synthesis, and how are they resolved?

Q. Advanced Purification Techniques

- Column chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for polar impurities .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/DMF) to isolate high-purity crystals (>99%) .

- TLC monitoring : Employ UV-active spots (Rf ~0.5 in ethyl acetate) to track reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.